N-Boc-N-Indan-2-yl-formamide
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Overview
Description
N-Boc-N-Indan-2-yl-formamide, also known by its IUPAC name tert-butyl (2,3-dihydro-1H-inden-2-yl) (formyl)carbamate, is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is characterized by its white solid physical form and is primarily used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-Indan-2-yl-formamide typically involves the reaction of indan-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-Indan-2-yl-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Boc-N-Indan-2-yl-formamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the development of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-N-Indan-2-yl-formamide involves its interaction with specific molecular targets. The compound’s formyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can influence biological pathways and processes, making the compound valuable in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
N-Boc-Indan-2-ylamine: Similar in structure but lacks the formyl group.
N-Boc-Indan-2-yl-carbamate: Contains a carbamate group instead of a formamide group.
N-Boc-Indan-2-yl-acetamide: Features an acetamide group in place of the formamide group.
Uniqueness
N-Boc-N-Indan-2-yl-formamide is unique due to its specific combination of a formyl group and an indan-2-yl moiety.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)-N-formylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16(10-17)13-8-11-6-4-5-7-12(11)9-13/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGOAIAREFMCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C=O)C1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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